

Application Notes and Protocols: BMS-986121 in cAMP Accumulation Functional Assays

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Compound of Interest

Compound Name: BMS-986121

Cat. No.: B10854703

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Introduction

BMS-986121 is recognized as a modulator of G-protein coupled receptors (GPCRs). Its primary target, G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a significant therapeutic target for metabolic and inflammatory diseases. GPR120 is activated by medium and long-chain fatty acids and is involved in various physiological processes, including adipogenesis, insulin sensitization, and anti-inflammatory responses. One of the key functional readouts for GPCR activation is the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides detailed application notes and protocols for utilizing **BMS-986121** in cAMP accumulation functional assays to characterize its effects on GPR120 signaling.

GPR120 has been shown to couple with the Gai/o subunit of heterotrimeric G-proteins.^[1] Activation of Gai/o leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP.^[1] Consequently, agonism of GPR120 is expected to result in a decrease in intracellular cAMP levels. To effectively measure this inhibitory effect, it is standard practice to first stimulate cells with an agent such as forskolin, which directly activates adenylyl cyclase to elevate basal cAMP levels. The potency of a GPR120 agonist can then be determined by its ability to concentration-dependently inhibit this forskolin-induced cAMP accumulation.

While **BMS-986121** has been characterized as a positive allosteric modulator of the μ -opioid receptor in cAMP assays, specific quantitative data for its direct effect on GPR120 in a cAMP accumulation assay is not readily available in the public domain.[2][3] The following protocols are based on established methods for assessing G α i-coupled GPCRs and can be adapted for the characterization of **BMS-986121** or other GPR120 agonists.

Data Presentation

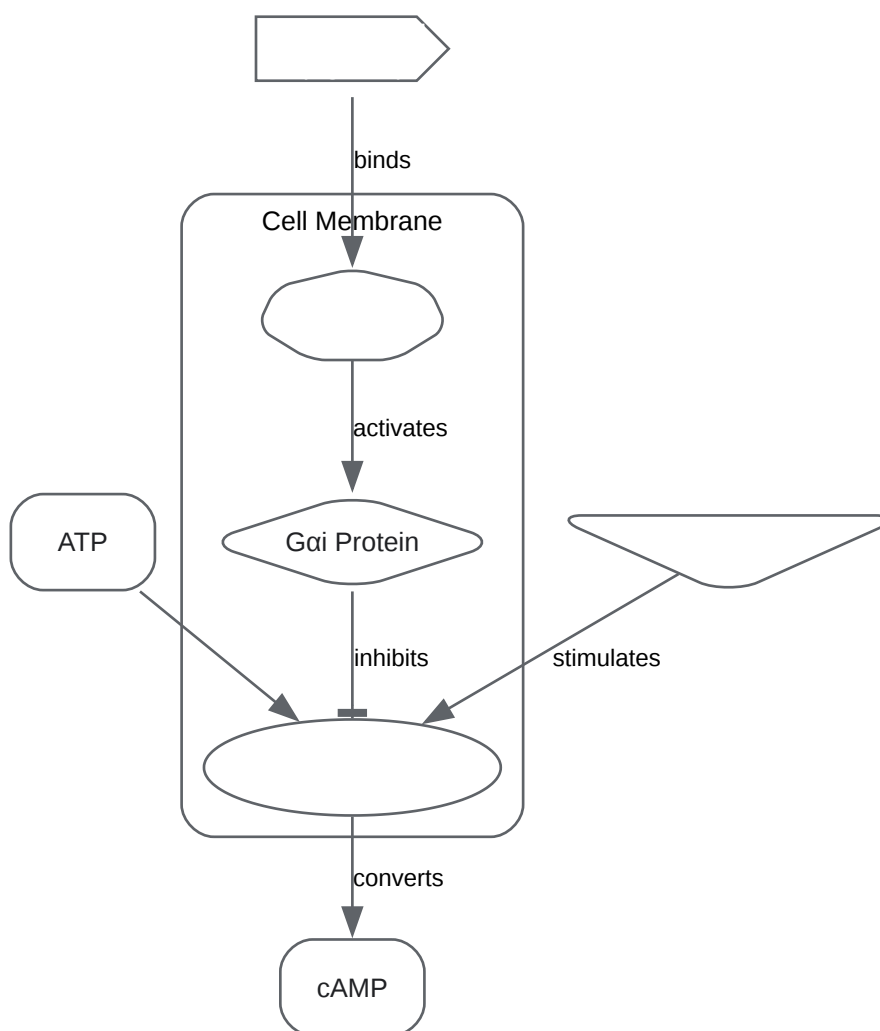
As no specific quantitative data for **BMS-986121** in a GPR120 cAMP assay was found in the reviewed literature, a template table is provided below for researchers to populate with their own experimental data. This table is designed for the clear presentation and comparison of results obtained from a cAMP accumulation assay measuring the inhibitory effect of a GPR120 agonist.

Compound	Target Receptor	Assay Type	Forskolin Concentration	EC50 / IC50 (nM)	Maximum Inhibition (%)
BMS-986121	GPR120	cAMP Inhibition	e.g., 10 μ M		
Control Agonist	GPR120	cAMP Inhibition	e.g., 10 μ M		

Signaling Pathway and Experimental Workflow

GPR120 Signaling Pathway

The following diagram illustrates the GPR120 signaling pathway leading to the inhibition of cAMP production.

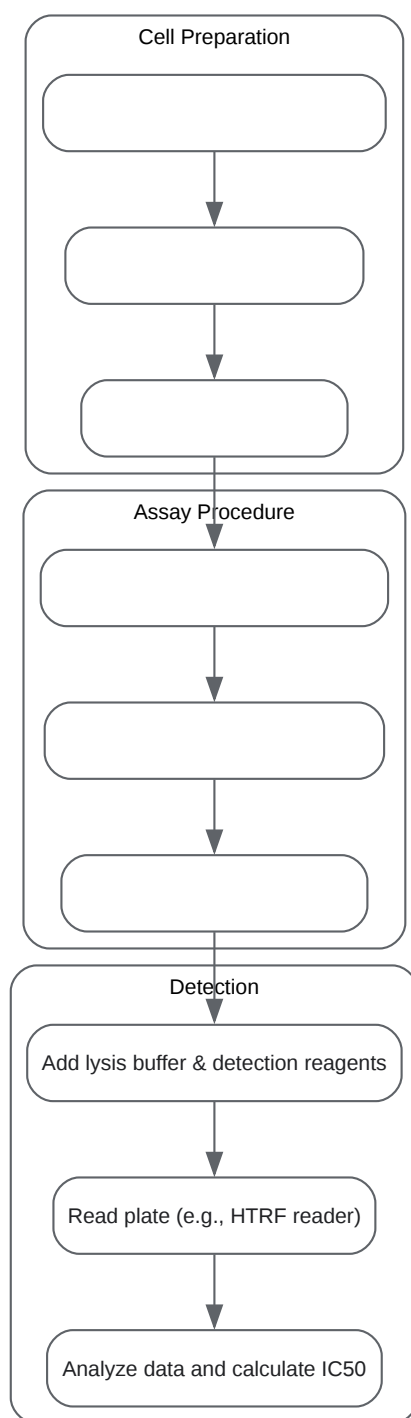


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GPR120 signaling to inhibit cAMP production.

Experimental Workflow for cAMP Inhibition Assay

The diagram below outlines the key steps in a typical cAMP accumulation assay to measure the inhibitory effect of a GPR120 agonist.



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Workflow for a GPR120 cAMP inhibition assay.

Experimental Protocols

The following is a detailed protocol for a homogenous time-resolved fluorescence (HTRF) based cAMP accumulation assay to determine the inhibitory effect of **BMS-986121** on GPR120. This protocol is adapted from methods described for Gai-coupled receptors.[4]

Materials and Reagents

- Cells: A cell line endogenously or recombinantly expressing GPR120 (e.g., CHO-K1, HEK293).
- Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with serum and antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 0.1% Bovine Serum Albumin (BSA) and 1.2 mM 3-isobutyl-1-methylxanthine (IBMX).[4]
- **BMS-986121**: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
- Forskolin: Prepare a stock solution in DMSO and dilute in assay buffer.[4]
- cAMP Detection Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
- Assay Plates: 384-well, low-volume, white plates.
- Plate Reader: An HTRF-compatible plate reader.

Protocol

- Cell Culture and Preparation:
 - Culture the GPR120-expressing cells in appropriate medium until they reach 80-90% confluency.
 - On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer.
 - Centrifuge the cells and resuspend the pellet in assay buffer.
 - Determine the cell density and adjust to the desired concentration (e.g., 0.83×10^6 cells/mL).[4]

- Assay Procedure:
 - Add a small volume (e.g., 5 μ L) of the serially diluted **BMS-986121** or control compounds to the wells of the 384-well plate. Include a vehicle control (DMSO in assay buffer).
 - Add 5 μ L of forskolin solution to all wells (except for the basal control wells) to achieve a final concentration that elicits a submaximal cAMP response (e.g., 30 μ M, this may need optimization).[4]
 - Add 10 μ L of the cell suspension to each well.
 - Incubate the plate at room temperature for 30-45 minutes.[4]
- cAMP Detection:
 - Prepare the HTRF lysis and detection reagents according to the manufacturer's protocol.
 - Add the detection reagents to each well.
 - Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
 - Calculate the ratio of the emission at 665 nm to that at 620 nm and multiply by 10,000.
 - Plot the HTRF ratio against the logarithm of the agonist concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of **BMS-986121** that causes 50% inhibition of the forskolin-stimulated cAMP accumulation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of **BMS-986121** on GPR120-mediated cAMP signaling. By utilizing a

forskolin-stimulated cAMP inhibition assay, the G α i-coupling of GPR120 can be functionally assessed, and the potency of GPR120 agonists like **BMS-986121** can be quantified. The structured data tables and clear experimental workflows are designed to facilitate robust and reproducible experimental design and data interpretation in the fields of pharmacology and drug discovery.

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